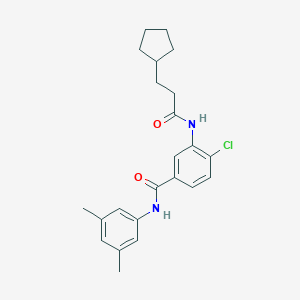![molecular formula C20H22O5 B309410 Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309410.png)
Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate (referred to as MTBMB) is a chemical compound that belongs to the class of benzophenone derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
MTBMB acts as a photosensitizer by absorbing light of a specific wavelength and transferring the energy to molecular oxygen, resulting in the production of ROS such as singlet oxygen. These ROS can damage cellular components such as proteins, lipids, and DNA, leading to cell death. MTBMB has been shown to have a high singlet oxygen quantum yield, which means that it can produce a large amount of ROS upon light activation.
Biochemical and Physiological Effects:
MTBMB has been shown to have low toxicity and good biocompatibility, making it a promising candidate for PDT. In vitro studies have shown that MTBMB can selectively induce cell death in cancer cells while sparing normal cells. In vivo studies have also demonstrated the effectiveness of MTBMB in reducing tumor growth in animal models.
実験室実験の利点と制限
MTBMB has several advantages for lab experiments, including its high singlet oxygen quantum yield, excellent photostability, and low toxicity. However, one limitation of MTBMB is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the use of MTBMB in scientific research. One area of interest is the development of new PDT protocols using MTBMB as a photosensitizer. Another potential application is the use of MTBMB in the development of new imaging techniques for cancer detection. Additionally, further studies are needed to investigate the potential of MTBMB in combination with other therapies such as chemotherapy and radiotherapy.
In conclusion, MTBMB is a promising compound with unique properties that make it an ideal candidate for scientific research. Its potential applications in photodynamic therapy and cancer imaging make it an exciting area of research for the future.
合成法
MTBMB can be synthesized through a simple reaction between 4-tert-butylbenzoyl chloride and 3-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MTBMB. The overall yield of this synthesis method is around 60%.
科学的研究の応用
MTBMB has been extensively used in scientific research as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light of a specific wavelength to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. MTBMB has been shown to have high singlet oxygen quantum yield and excellent photostability, making it an ideal candidate for PDT.
特性
分子式 |
C20H22O5 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
methyl 4-(4-tert-butylbenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-20(2,3)15-9-6-13(7-10-15)19(22)25-16-11-8-14(18(21)24-5)12-17(16)23-4/h6-12H,1-5H3 |
InChIキー |
PSZQIKITXCDOOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)